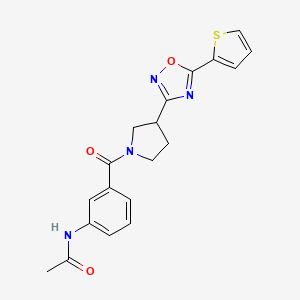

![molecular formula C19H24N4O2 B2534297 4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide CAS No. 2097866-59-4](/img/structure/B2534297.png)

4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)” is a novel PDE9A inhibitor . It has been identified using parallel synthetic chemistry and structure-based drug design (SBDD) and has advanced into clinical trials .

Synthesis Analysis

The synthesis of PF-04447943 was achieved using parallel synthetic chemistry and structure-based drug design (SBDD) . Selectivity for PDE9A over other PDE family members was achieved by targeting key residue differences between the PDE9A and PDE1C catalytic site .

Applications De Recherche Scientifique

Enaminones and Enaminonitriles in Heterocyclic Synthesis

Enaminoketones and Enaminonitriles : These compounds are pivotal in synthesizing heterocycles, including pyridine, pyrimidine, and pyrrole derivatives, due to their ambident nucleophilicity and electrophilicity. They serve as versatile intermediates for crafting a variety of biologically relevant and structurally complex heterocycles, underpinning the synthesis of natural products and pharmacologically active compounds (Negri, Kascheres, & Kascheres, 2004).

Quinoline and Pyrimidine Derivatives in Optoelectronics

Functionalized Quinazolines and Pyrimidines : These compounds find applications in optoelectronic materials, highlighting their role in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is significant for creating novel optoelectronic materials, demonstrating the versatility of pyrimidine structures in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Heterocyclic Compounds in CNS Drug Synthesis

Central Nervous System (CNS) Acting Drugs : Functional chemical groups, including pyrimidines, are identified as potential lead molecules for synthesizing compounds with CNS activity. This research highlights the structural importance of pyrimidine derivatives in developing therapeutic agents targeting CNS disorders (Saganuwan, 2017).

Pyrimidine Derivatives in Biological Sensing

Biologically Significant Pyrimidine Appended Optical Sensors : Pyrimidine derivatives are explored for their potential as exquisite sensing materials, thanks to their capability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes in biological applications, showcasing the adaptability of pyrimidine structures in sensor technologies (Jindal & Kaur, 2021).

Mécanisme D'action

Orientations Futures

The compound PF-04447943 has advanced into clinical trials . It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . It is a quality pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition .

Propriétés

IUPAC Name |

4-propan-2-yloxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14(2)25-17-8-6-15(7-9-17)18(24)22-13-16-5-3-12-23(16)19-20-10-4-11-21-19/h4,6-11,14,16H,3,5,12-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKLERWHKGNKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)

![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)